![molecular formula C16H17ClN4O5S B2759186 N1-(2-(3-氯苯基)-5,5-二氧化-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)-N2-(2-羟基丙基)草酰胺 CAS No. 899962-30-2](/img/structure/B2759186.png)
N1-(2-(3-氯苯基)-5,5-二氧化-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)-N2-(2-羟基丙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClN4O5S and its molecular weight is 412.85. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子相互作用与结合研究
对具有复杂结构的化合物进行的研究通常侧重于它们与生物受体的分子相互作用。例如,对吡唑衍生物等分子的研究探索了它们与特定受体的结合,例如 CB1 大麻素受体。这些研究利用 AM1 分子轨道方法和比较分子场分析 (CoMFA) 等方法对相互作用进行建模并预测活性 (Shim 等人,2002 年)。此类研究可以阐明化合物如何用于调节受体活性以用于治疗目的。
合成方法和化学转化
另一个重点领域是为复杂分子开发新颖的合成方法。Mamedov 等人 (2016 年) 的研究等引入了新的合成途径,例如,通过酸催化重排合成二和单草酰胺 (Mamedov 等人,2016 年)。这些方法增强了可用于创建复杂分子衍生物的工具包,可能导致在包括材料科学和药物开发在内的各个领域的创新应用。
表征和生物活性研究
新化合物的合成和表征通常会导致探索它们的潜在生物活性。例如,对吡唑衍生物及其结构表征的研究为研究其抗肿瘤、抗真菌和抗菌活性奠定了基础 (Titi 等人,2020 年)。此过程涉及一系列光谱和晶体学技术以了解化合物的结构,然后进行生物测定以评估其对各种疾病模型的疗效。
先进材料和传感器开发
复杂分子也因其在开发先进材料和传感器中的潜在应用而受到研究。例如,基于特定化学框架的荧光探针已被设计用于检测生化相关物质,例如过氧化氢,这对于了解生物系统中的氧化应激至关重要 (Cai 等人,2015 年)。
作用机制
Target of Action
Similar compounds have been found to inhibit themitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production.
Mode of Action
The compound likely interacts with its target by binding to the active site, thereby inhibiting the function of the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death.
Biochemical Pathways
The inhibition of the mitochondrial cytochrome-bc1 complex affects the electron transport chain . This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP, such as cell growth and division.
Pharmacokinetics
Similar compounds have been found to be of temporary and low toxicity . , suggesting that they may have low bioavailability when administered topically.
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and division due to the decrease in ATP production . This can lead to cell death, making the compound effective against organisms that rely on the targeted biochemical pathway.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. , suggesting that it may persist in the environment for a long time. Furthermore, it is likely to bioaccumulate in aquatic organisms , which could have implications for aquatic ecosystems.
属性
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S/c1-9(22)6-18-15(23)16(24)19-14-12-7-27(25,26)8-13(12)20-21(14)11-4-2-3-10(17)5-11/h2-5,9,22H,6-8H2,1H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBPXPIQNLNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2759108.png)
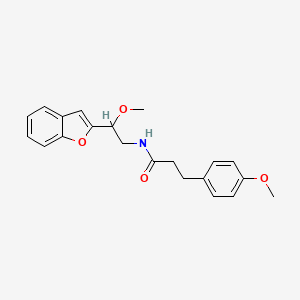
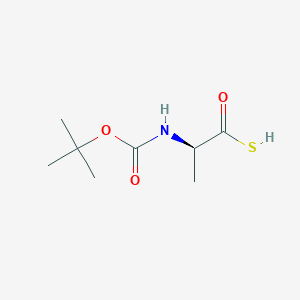
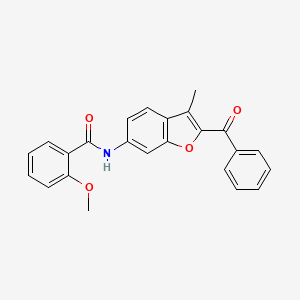
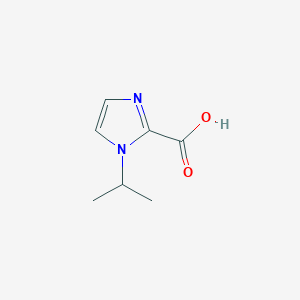
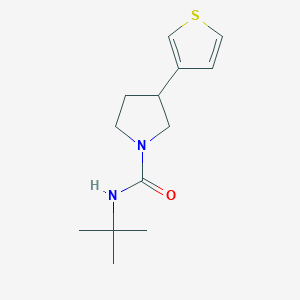
![(3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2759115.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2759117.png)

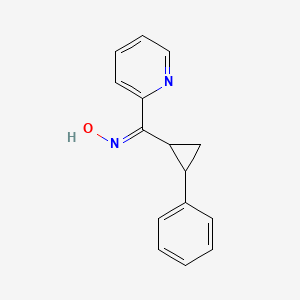
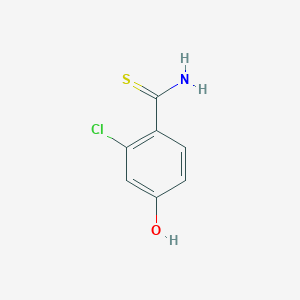
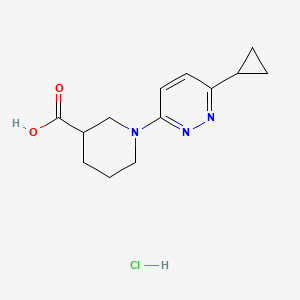
![4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2759125.png)